
2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide, also known as TFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. The compound belongs to the class of amides and has a molecular weight of 291.29 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and apoptosis by activating the p53 pathway. In diabetes, this compound activates the AMPK pathway, leading to increased glucose uptake and metabolism. In inflammation, this compound inhibits the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound reduces cell viability and induces apoptosis. In adipocytes, this compound increases glucose uptake and metabolism. In macrophages, this compound reduces the production of pro-inflammatory cytokines. In animal models, this compound has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and limited availability. Moreover, this compound may have different effects in different cell types and tissues, which may affect the interpretation of the results.
Orientations Futures
There are many future directions for 2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide research, including identifying its specific targets and pathways, optimizing its pharmacological properties, and developing novel derivatives with improved efficacy and safety. Moreover, this compound may have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, which warrant further investigation.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic benefits in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research application. This compound acts through multiple pathways and has various biochemical and physiological effects. Although it has some limitations, this compound has many future directions for research, which may lead to the development of novel therapies for various diseases.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway. In inflammation research, this compound has been reported to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-N-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c12-11(13,14)19-9-3-1-2-8(6-9)16-10(18)7-15-4-5-17/h1-3,6,15,17H,4-5,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZWDWKEOIVJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572415 | |
| Record name | N~2~-(2-Hydroxyethyl)-N-[3-(trifluoromethoxy)phenyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215649-72-2 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-N-[3-(trifluoromethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-(2-Hydroxyethyl)-N-[3-(trifluoromethoxy)phenyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



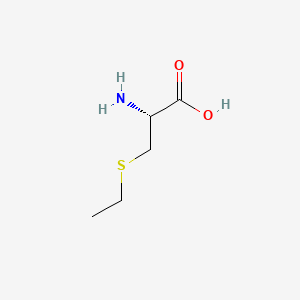

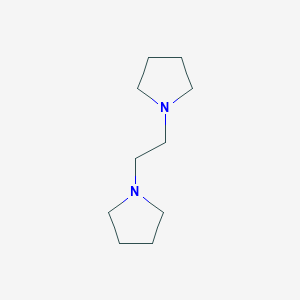
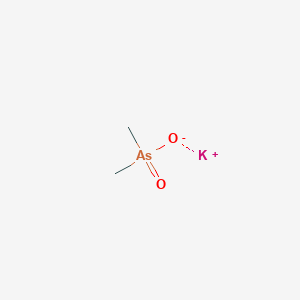
![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)
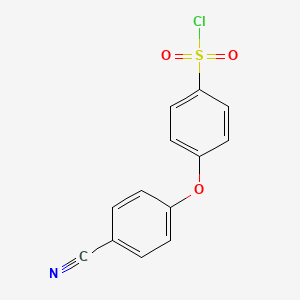
![2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3368626.png)
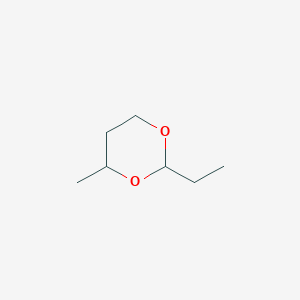

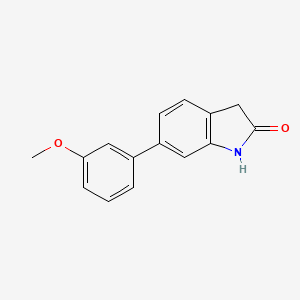
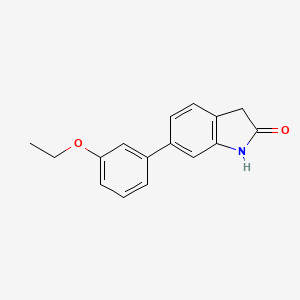

![Methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B3368661.png)
